Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the class of imidazole derivatives, which are five-membered heterocyclic compounds containing nitrogen atoms. This specific compound features a bromine atom and two methyl groups on the imidazole ring, along with a carboxylate group. The presence of these functional groups makes it a significant intermediate in various chemical syntheses, particularly in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and Ambeed. It is cataloged under different identifiers such as the Chemical Abstracts Service number 95470-42-1 and has been documented in scientific literature for its applications in research and development.
Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate is classified as an imidazole derivative. Imidazoles are known for their biological activity and are often used in pharmaceuticals due to their ability to interact with biological systems.
The synthesis of ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate typically involves several steps:
The reaction conditions, including temperature and time, must be carefully controlled to achieve high yields of the desired product. Purification methods such as column chromatography are commonly employed to isolate ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate from reaction mixtures.
The molecular structure of ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate can be represented as follows:
The structure features a five-membered imidazole ring with substituents at specific positions that influence its reactivity and biological properties.
The compound's structural data can be obtained from chemical databases such as PubChem and ChemSpider, which provide detailed information on its molecular geometry and electronic properties.
Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate participates in various chemical reactions:
Each reaction pathway requires specific reagents and conditions, which must be optimized for yield and selectivity.
The mechanism of action for ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate largely depends on its interactions with biological targets. For instance:
Studies have shown that imidazole derivatives exhibit diverse biological activities, including antimicrobial and anticancer properties, which are attributed to their ability to interfere with cellular processes.
Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate is characterized by:
Relevant data on solubility and stability can be found in chemical safety data sheets (SDS) provided by suppliers.
Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Regioselective bromination at the C2 position of imidazole derivatives is critical for synthesizing Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate. Classical electrophilic bromination methods often yield mixtures due to the inherent reactivity of the imidazole ring. Modern approaches leverage N-directed strategies, where the N1-methyl group acts as a regiocontrol element, guiding electrophilic attack to the adjacent C2 position. A study demonstrated that using N-bromosuccinimide (NBS) in dimethylformamide at 0–5°C achieves >95% C2 selectivity in 1-methylimidazole precursors. This specificity arises from the formation of a transient N-bromo intermediate that directs subsequent C–H functionalization [1] [6].
For preassembled 1,4-dimethylimidazole scaffolds, halogen dance rearrangement offers an alternative pathway. This method involves lithiation at C5 using n-butyllithium (−78°C, tetrahydrofuran), followed by bromine quench. Careful temperature control (−78°C to −50°C) prevents polybromination and maintains the integrity of the ester group at C5, achieving isolated yields of 82–87% [5] [6]. Catalyst-controlled systems further enhance selectivity; palladium(II) acetate with p-toluenesulfonic acid in acetonitrile enables C2 bromination of 1,4-dimethylimidazole-5-carboxylates without ester hydrolysis, albeit requiring rigorous exclusion of moisture [6].
Table 1: Bromination Methods for C2-Selective Functionalization
Substrate | Reagent | Conditions | C2 Selectivity | Yield |
---|---|---|---|---|
1,4-Dimethyl-1H-imidazole-5-carboxylate | NBS | DMF, 0–5°C, 2 h | >95% | 78% |
1,4-Dimethyl-1H-imidazole-5-carboxylate | Br₂, LiTMP | THF, −78°C, 1 h | 98% | 87% |
1,4-Dimethyl-1H-imidazole-5-carboxylate | Pd(OAc)₂, Br₂ | CH₃CN, 60°C, 6 h | 93% | 70% |
Carboxyl group installation at C5 precedes or follows imidazole ring formation. Direct esterification of prebrominated imidazole acids faces challenges due to competing decarboxylation or bromine displacement. Two predominant strategies exist: (1) in situ esterification during ring synthesis and (2) stepwise derivatization of carboxylic acid intermediates. The former employs ethyl glyoxalate condensations with N-methyl amidines under Lewis acid catalysis (zinc chloride, 80°C), simultaneously constructing the imidazole core and introducing the ethoxycarbonyl group. This method delivers Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate in 65–72% yield after recrystallization [6] [8].
Stepwise esterification utilizes carboxyl-protected intermediates. For example, 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid undergoes Steglich esterification with ethanol using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (25°C, 12 h). Microwave-assisted variants (100°C, 30 min) enhance reaction efficiency, achieving 89% conversion with minimized diimide side products. Critical to success is the exclusion of protic solvents, which promote ester hydrolysis or N-alkylation side reactions. Recent protocols employ polymer-supported carbodiimide reagents, facilitating purification and improving isolated yields to >90% for gram-scale synthesis [6] [8].
N1- and C4-methylation demands orthogonal strategies due to differing chemical environments. N1-methylation is optimally performed early in the synthesis via N-alkylation of imidazole precursors. Sodium hydride (dimethylformamide, 0°C) deprotonates imidazole, followed by methyl iodide addition, affording N1-methylimidazoles in >95% regioselectivity. Copper(I) oxide-catalyzed methylation using dimethyl carbonate under 150°C represents a greener alternative, yielding 80–85% N1-methylated products without halide byproducts [6] [8].
C4-Methylation requires directed C–H functionalization. Palladium(II)/N-heterocyclic carbene (NHC) catalysts enable selective methylation at C4 using trimethylaluminum as the methyl source. For example, [Pd(IPr)(acac)Cl] (5 mol%) in toluene (100°C, 12 h) achieves 88% yield of 1-methyl-4-methylimidazole-5-carboxylate. In situ protection of the carboxylate as a tert-butyl ester prevents catalyst poisoning. Alternatively, deprotonative metallation at C4 using lithium diisopropylamide (−78°C) followed by iodomethane quench gives 70% yield but suffers from overmethylation without careful stoichiometry control [6] [8].
Table 2: Methylation Strategies for N1 and C4 Positions
Position | Reagent | Catalyst/Conditions | Regioselectivity | Yield |
---|---|---|---|---|
N1 | CH₃I | NaH, DMF, 0°C | >95% | 92% |
N1 | (CH₃O)₂CO | Cu₂O, 150°C, 24 h | >99% | 85% |
C4 | CH₃AlMe₂ | Pd/NHC, toluene, 100°C | 93% | 88% |
C4 | CH₃I | LDA, THF, −78°C | 87% | 70% |
Solvent polarity and temperature profiles profoundly impact reaction efficiency and impurity formation. Bromination selectivity in dimethylformamide peaks at 0–5°C, while higher temperatures (25°C) cause dibromination (>15% by HPLC). Conversely, esterification kinetics favor polar aprotic media: dimethylacetamide outperforms dimethylformamide, delivering 95% conversion in microwave-assisted esterifications (100°C, 30 min) versus 78% in toluene under reflux [6] [8].
Catalytic methylation exhibits strong solvent dependence. C4-methylation with palladium(II)/NHC catalysts gives optimal yields in toluene (88%) due to enhanced catalyst stability, whereas tetrahydrofuran or acetonitrile reduces yields to <60%. Temperature studies reveal a sharp optimum: 100°C maximizes methyl transfer, while ≥120°C promotes protodecarboxylation. For cryogenic metallation (C4-methylation via lithium diisopropylamide), slow addition rates (<0.5 mL/min) and strict temperature control (−78 ± 2°C) are essential to minimize diarylation byproducts [5] [6].
Table 3: Solvent and Temperature Optimization for Key Steps
Reaction Step | Optimal Solvent | Temperature | Yield | Key Impurities |
---|---|---|---|---|
C2-Bromination | DMF | 0–5°C | 78% | 2,5-Dibromide (<2%) |
Esterification | DMA | 100°C (MW) | 95% | Diethyl ether (<3%) |
N1-Methylation | DMF | 0°C → 25°C | 92% | N3-Methyl isomer (<1%) |
C4-Methylation (Pd) | Toluene | 100°C | 88% | Protodecarboxylate (5%) |
C4-Methylation (Li) | THF | −78°C | 70% | 4,5-Dimethyl (8%) |
Recrystallization finalizes purity: ethyl acetate/hexane (1:3) at −20°C upgrades crude Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate to 99.7% HPLC purity (as specified for CM3374) [5]. Process-scale reactions (100 g) in dimethylacetamide/water mixtures reduce solvent usage by 40% while maintaining yields, demonstrating scalability of optimized conditions [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7